N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 2-ethoxyacetamide side chain. This structural framework is characteristic of autotaxin inhibitors, a class of therapeutic agents targeting the enzyme autotaxin (ATX), which is implicated in pathologies such as cancer, fibrosis, and inflammation . The tert-butyl group enhances metabolic stability via steric hindrance, while the ethoxyacetamide moiety modulates solubility and binding interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-5-18-6-11(17)14-12-9-7-19-8-10(9)15-16(12)13(2,3)4/h5-8H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIFHJGGWGHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, while the ethoxyacetamide side chain is attached through acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility: The tert-butyl-thienopyrazole scaffold is synthetically accessible, as evidenced by patented routes for analogous compounds .
- Structure-Activity Relationship (SAR) :
- Smaller substituents (e.g., ethoxy) favor metabolic stability and absorption.
- Bulky, polar groups (e.g., ethylpiperazinyl) may improve target engagement but require formulation optimization for delivery.
- Therapeutic Potential: Both compounds are candidates for ATX-driven diseases, with CAS 941956-66-7 representing a more advanced lead due to its nitrogen-rich pharmacophore .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide is a compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Chemical Formula : C17H26N4O3S
- Molecular Weight : 366.48 g/mol
- IUPAC Name : N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoacetamide
- SMILES : CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C
Biological Activity Overview
The biological activity of thieno[3,4-c]pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects:
1. Antioxidant Activity
Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, research indicated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models such as Clarias gariepinus. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to controls.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
2. Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For example, certain derivatives have been shown to selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses.
3. Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole compounds possess antimicrobial properties against various pathogens. In vitro studies have reported significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
4. Anticancer Potential
Some studies suggest that thieno[3,4-c]pyrazoles may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms including aurora kinase inhibition.
Case Study 1: Antioxidant Efficacy in Fish
In a controlled study involving African catfish (Clarias gariepinus), the administration of thieno[3,4-c]pyrazole derivatives resulted in a marked decrease in erythrocyte malformations when exposed to toxic agents compared to untreated controls. The study highlighted the potential of these compounds as protective agents against environmental toxins.
Case Study 2: Anti-inflammatory Mechanism
A series of experiments demonstrated that specific thieno[3,4-c]pyrazole derivatives could effectively reduce inflammation markers in animal models of arthritis. The mechanism involved the downregulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
